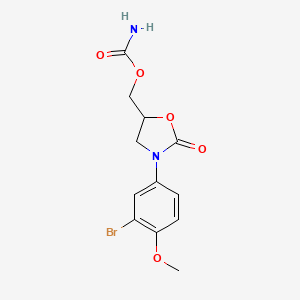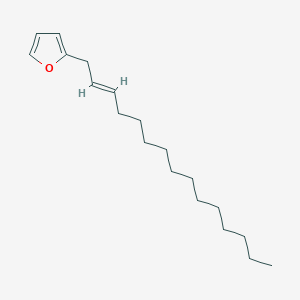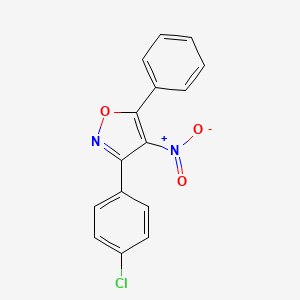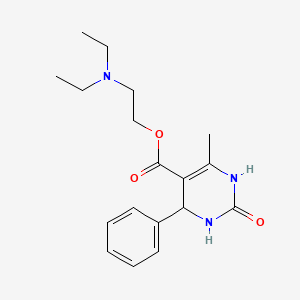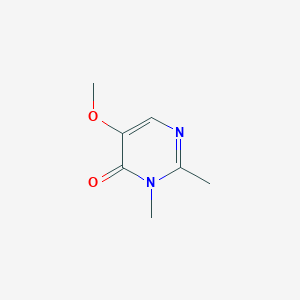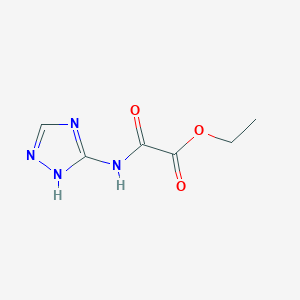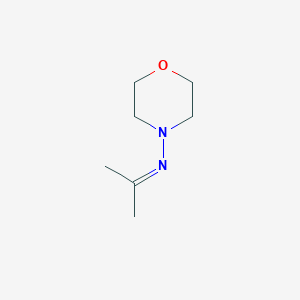
N-(Morpholin-4-yl)propan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-ylidene)morpholin-4-amine is a heterocyclic compound with the molecular formula C7H14N2O. It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with an isopropylidene group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-ylidene)morpholin-4-amine typically involves the reaction of morpholine with isopropylidene derivatives under controlled conditions. One common method includes the condensation reaction between morpholine and acetone, catalyzed by an acid or base. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-ylidene)morpholin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-ylidene)morpholin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The isopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(propan-2-ylidene)morpholin-4-one, while reduction could produce N-(propan-2-yl)morpholin-4-amine.
Scientific Research Applications
N-(propan-2-ylidene)morpholin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(propan-2-ylidene)morpholin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)morpholin-4-amine: A reduced form of the compound with similar structural features but different reactivity.
Morpholine: The parent compound, which lacks the isopropylidene group and has different chemical properties.
N-(propan-2-ylidene)piperidin-4-amine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(propan-2-ylidene)morpholin-4-amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and development.
Properties
CAS No. |
41482-88-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-morpholin-4-ylpropan-2-imine |
InChI |
InChI=1S/C7H14N2O/c1-7(2)8-9-3-5-10-6-4-9/h3-6H2,1-2H3 |
InChI Key |
DIOUFZAQZGBPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1CCOCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


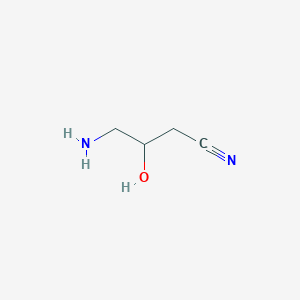
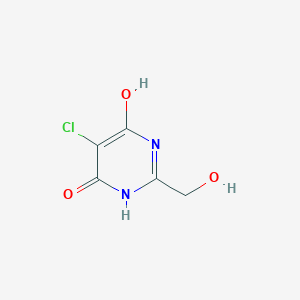

![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
